![molecular formula C18H15Cl2N3OS B1229523 N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B1229523.png)
N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide
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Overview
Description
N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide is a member of quinolines.
Scientific Research Applications
Receptor Antagonist Studies
N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide has been identified in studies related to leukotriene D4 receptor antagonism. Specifically, a study by Zamboni et al. (1992) found that modifications to a quinoline compound led to the development of potent and orally active LTD4 receptor antagonists, useful in the treatment of conditions like asthma and allergic rhinitis (Zamboni et al., 1992).
Cytotoxicity Studies
A study by Hall, Wong, and Scovill (1995) reported on the cytotoxicity of N-pyridinyl and N-quinolinyl substituted derivatives of phthalimides and succinimides. They found that these compounds demonstrated cytotoxicity against the growth of various cultured cell lines, indicating potential applications in cancer research (Hall et al., 1995).
Anti-inflammatory Studies
Research by Dassonville et al. (2008) focused on the synthetic development of N-pyridinyl(methyl)indolylpropanamides, which act as non-acidic NSAIDs (Non-Steroidal Anti-Inflammatory Drugs). These compounds showed significant activity in assays like the TPA-induced mouse ear swelling test, suggesting their potential as anti-inflammatory agents (Dassonville et al., 2008).
Neuroinflammation Biomarker Studies
Brouwer et al. (2016) explored modifications to an N-methyl-(quinolin-4-yl)oxypropanamide scaffold to develop new radioligands for PET imaging of brain TSPO (translocator protein), a biomarker of neuroinflammation. Their findings highlight the potential of such compounds in neuroimaging and the study of neuroinflammatory conditions (Brouwer et al., 2016).
Antitumor and Antimicrobial Activities
Further studies have focused on the antitumor and antimicrobial potential of compounds structurally similar to N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide. For instance, Mohamed et al. (2016) synthesized and tested various quinazolinone derivatives for their anticancer activity, demonstrating their effectiveness against several cancer cell lines (Mohamed et al., 2016). Similarly, Dawbaa et al. (2021) synthesized novel thiazole derivatives and evaluated their antimicrobial and cytotoxic activities, indicating their potential in treating infections and cancer (Dawbaa et al., 2021).
properties
Product Name |
N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide |
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Molecular Formula |
C18H15Cl2N3OS |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
N-(3,5-dichloropyridin-2-yl)-2-(4-methylquinolin-2-yl)sulfanylpropanamide |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-10-7-16(22-15-6-4-3-5-13(10)15)25-11(2)18(24)23-17-14(20)8-12(19)9-21-17/h3-9,11H,1-2H3,(H,21,23,24) |
InChI Key |
RTNAIWGSPRZEIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SC(C)C(=O)NC3=C(C=C(C=N3)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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